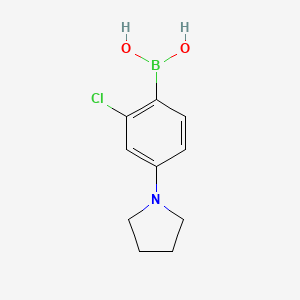
Acide 2-chloro-4-(pyrrolidin-1-yl)phénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(pyrrolidin-1-yl)phenylboronic acid is a chemical compound with the formula C10H13BClNO2 and a molecular weight of 225.48 . It is a substance produced by KISHIDA CHEMICAL CO., LTD .
Synthesis Analysis
The synthesis of compounds similar to 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid has been optimized using DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets . The pyrrolidine ring in the molecule is significant due to the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique
Découverte de médicaments
Le cycle pyrrolidine, qui fait partie de la molécule d’« Acide 2-chloro-4-(pyrrolidin-1-yl)phénylboronique », est largement utilisé par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines . L’intérêt porté à cet échafaudage saturé est renforcé par :
- La possibilité d’explorer efficacement l’espace pharmacophore grâce à l’hybridation sp3 .
- La contribution à la stéréochimie de la molécule .
- La couverture tridimensionnelle (3D) accrue due à la non-planarité du cycle, phénomène appelé « pseudorotation » .
Couplage de Suzuki–Miyaura
La réaction de couplage de Suzuki–Miyaura (SM) est une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée . L’« this compound » peut être utilisé comme réactif organoboronique dans ce processus. La large application du couplage SM découle des conditions de réaction exceptionnellement douces et tolérantes aux groupes fonctionnels, de la nature relativement stable, facilement préparée et généralement bénigne pour l’environnement des réactifs organoboroniques, et de leur transmétallation rapide avec les complexes de palladium (II) .
Perméabilité de la membrane cellulaire
Les groupes phényle et pyrrolidine de l’« this compound » confèrent à la structure une liposolubilité, ce qui facilite le passage à travers la membrane cellulaire . Cette propriété peut être exploitée dans les systèmes d’administration de médicaments afin d’améliorer la biodisponibilité des agents thérapeutiques.
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction leads to the formation of new carbon–carbon bonds, which can significantly influence the structure and function of organic compounds .
Pharmacokinetics
It’s known that the compound’s stability in water and its rate of reaction can be influenced by the ph of the environment .
Result of Action
The result of the action of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry .
Action Environment
The action of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid is influenced by environmental factors such as pH . The rate of its reaction, particularly its susceptibility to hydrolysis, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid are largely influenced by the presence of the pyrrolidine ring and the boronic acid group. The pyrrolidine ring is known to interact with various enzymes, proteins, and other biomolecules . Specific interactions of 2-Chloro-4-(pyrrolidin-1-YL)phenylboronic acid with enzymes and proteins have not been reported yet.
Molecular Mechanism
It is known that boronic acids can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Propriétés
IUPAC Name |
(2-chloro-4-pyrrolidin-1-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7,14-15H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXYEXOXLNJDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCC2)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2513739.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2513743.png)
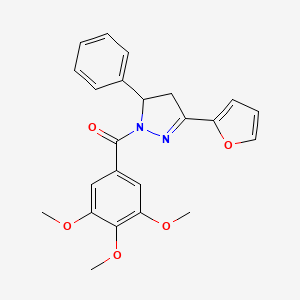
![(2,4-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2513749.png)
![N-Ethyl-N-[2-[methyl-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2513751.png)
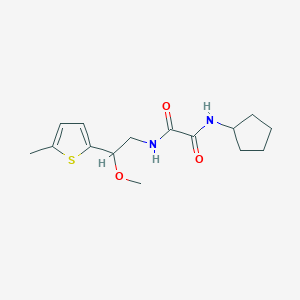
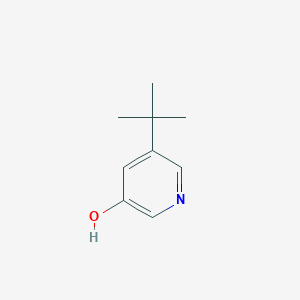
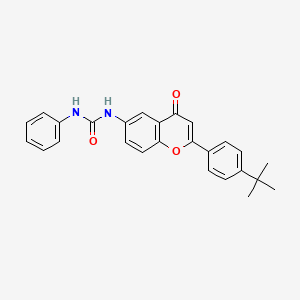
![3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2513758.png)
![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2513759.png)
![N-(4-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2513760.png)
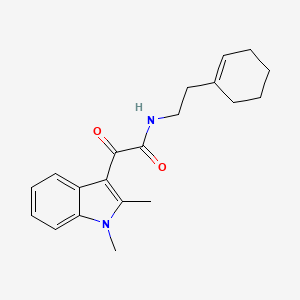
![Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2513762.png)